molecular formula C8H10O4 B2823775 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 79347-60-7

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B2823775
CAS No.: 79347-60-7
M. Wt: 170.164
InChI Key: KBAKQVQWLHAHDH-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the etherification of 5-hydroxymethylfurfural (HMF) using methanol in the presence of an acid catalyst. This reaction typically employs zeolites as catalysts, with ZSM-5 zeolite being particularly effective, achieving a yield of 97% .

Industrial Production Methods

Industrial production of this compound often involves the use of non-edible agricultural raw materials as a biomass source. These materials are converted into platform chemicals like HMF, which is then transformed into this compound through catalytic processes .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, during oxidation reactions, the compound is converted into FDCA through the action of oxidizing agents like hydrogen peroxide, which facilitates the formation of new chemical bonds . The specific molecular targets and pathways depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in producing bio-based materials make it a valuable compound in both research and industry.

Biological Activity

5-(Methoxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound notable for its unique structural features, including a methoxymethyl group, a methyl group, and a carboxylic acid functional group attached to a furan ring. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article synthesizes available research findings and case studies regarding its biological activity.

  • Molecular Formula : C10_{10}H12_{12}O3_3
  • Molecular Weight : Approximately 180.20 g/mol
  • Structure : The compound's structure contributes to its reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone of 8 mm . This indicates its potential as a candidate for further development in treating resistant bacterial infections.
  • Antioxidant Properties : The presence of the furan ring in the compound is associated with antioxidant activity. Compounds with similar structures have been observed to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

Electrophilic Nature

This compound may act as an electrophile, capable of reacting with nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins or enzymes, potentially altering their functions and impacting metabolic pathways.

Targeting Enzymes

The compound's structural similarity to other known inhibitors suggests it may interact with key enzymes such as Glycogen Synthase Kinase 3 beta (GSK-3β). Inhibition of GSK-3β can influence multiple signaling pathways, including the Wnt/β-catenin pathway, which is vital for cell proliferation and differentiation.

Research Findings and Case Studies

StudyFindings
Suggested potential antimicrobial and antioxidant properties; acts as an electrophile affecting enzyme function.
Demonstrated activity against MRSA; inhibition zone measured at 8 mm.
Similar compounds showed cytotoxic effects on cancer cell lines; potential applications in cancer therapy.
Discussed interactions with GSK-3β, leading to alterations in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial properties of various furan derivatives found that this compound exhibited significant activity against MRSA, highlighting its potential as an antibiotic agent .
  • Cytotoxic Effects :
    In vitro studies on related furan compounds have shown varying degrees of cytotoxicity against cancer cell lines such as HeLa and HepG2. While specific data on this compound is limited, the structural similarities suggest it could also exhibit anticancer properties .

Properties

IUPAC Name

5-(methoxymethyl)-2-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-7(8(9)10)3-6(12-5)4-11-2/h3H,4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAKQVQWLHAHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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